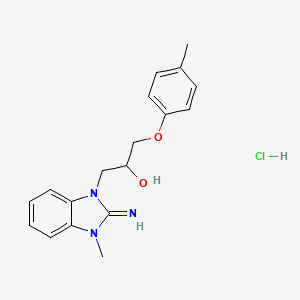![molecular formula C20H17FN6O3S B4087405 2-[(2-fluorobenzyl)thio]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087405.png)
2-[(2-fluorobenzyl)thio]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Vue d'ensemble
Description
Triazolopyrimidine derivatives, including structures similar to the compound of interest, are synthesized for their potential biological activities and chemical properties. These compounds often exhibit significant pharmacological properties, including antimicrobial and antitumor activities, due to their unique molecular structures.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves cyclization reactions, condensation with various reagents, and modifications to introduce different substituents. For example, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was synthesized through the reaction of specific carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, indicating a multi-step synthetic route involving cyclization and condensation reactions (Gomha, Muhammad, & Edrees, 2017).
Molecular Structure Analysis
Characterization of the molecular structure is typically achieved using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and IR spectroscopy. For instance, the molecular structure of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by XRD, 1H NMR, and IR spectroscopy, confirming the assigned structure and providing insights into the compound's geometric parameters (Lahmidi et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Oprea1_818394, also known as 2-[(2-fluorobenzyl)thio]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide or Z1203020276, is a novel compound that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase . This can lead to cell cycle arrest, thereby inhibiting the proliferation of cells .
Biochemical Pathways
The primary biochemical pathway affected by Oprea1_818394 is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
The molecular and cellular effects of Oprea1_818394’s action primarily involve the inhibition of cell proliferation . By disrupting the cell cycle, the compound can potentially halt the growth of rapidly dividing cells, such as cancer cells .
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3S/c1-11-16(18(22)28)17(12-6-8-14(9-7-12)27(29)30)26-19(23-11)24-20(25-26)31-10-13-4-2-3-5-15(13)21/h2-9,17H,10H2,1H3,(H2,22,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHRTZCTFFIMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B4087324.png)
![2-(cyclopropylcarbonyl)-6-methyl-5-{5-[1-(2-methyl-1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4087326.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4087337.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4087339.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylbutanamide](/img/structure/B4087354.png)
![6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4-dithiol](/img/structure/B4087358.png)
![methyl 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4087382.png)
![5-(2,4-dimethoxybenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087389.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087399.png)
![3,4-dichloro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087412.png)

![2-bromo-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4087425.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087432.png)